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Compound of Interest

Compound Name: BRL-42715

Cat. No.: B15564214

Abstract

BRL-42715, with the chemical name C6-(N1-methyl-1,2,3-triazolylmethylene)penem, is a
powerful inhibitor of a wide array of bacterial 3-lactamases. This document provides a
comprehensive overview of its chemical properties, mechanism of action, and key experimental
data. It is intended for researchers, scientists, and professionals in the field of drug
development.

Chemical Structure and Properties

BRL-42715 is a penem antibiotic derivative. Its fundamental characteristics are outlined below.
Chemical Name: C6-(N1-methyl-1,2,3-triazolylmethylene)penem[1][2][3]

Molecular Formula: C10H7N4NaOsS

While a direct SMILES (Simplified Molecular-Input Line-Entry System) string for BRL-42715 is
not readily available in public databases, its structure can be inferred from its chemical name
and related publications.

(Note: A visual 2D representation of the chemical structure would be inserted here. As | cannot
generate images, | will describe it: The structure features a penem core, which is a bicyclic
system containing a B-lactam ring fused to a five-membered unsaturated ring with a sulfur
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atom. A key feature is the substituent at the C6 position: a methylene group connected to a 1-
methyl-1,2,3-triazole ring.)

Mechanism of Action

BRL-42715 acts as a suicide inhibitor of 3-lactamase enzymes, particularly those belonging to
classes A and C. The inhibitory pathway involves a multi-step process that culminates in a
stable, covalently modified enzyme, rendering it inactive.

The process begins with the acylation of the active site serine residue of the [3-lactamase by
the B-lactam ring of BRL-42715. This is a common mechanism for 3-lactam antibiotics.
However, the unique structural features of BRL-42715 lead to a subsequent intramolecular
rearrangement. This rearrangement involves the opening of the thiazolidine ring and the
formation of a more stable seven-membered dihydrothiazepine ring. This final structure
remains covalently attached to the enzyme, leading to its irreversible inactivation.[1][2]
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Figure 1: Proposed Signaling Pathway for BRL-42715 Inhibition of B-Lactamase
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Figure 1: Proposed Signaling Pathway for BRL-42715 Inhibition of 3-Lactamase

Quantitative Data

The efficacy of BRL-42715 as a 3-lactamase inhibitor has been quantified through various
studies. The following tables summarize key findings.

Table 1: Kinetic Parameters for B-Lactamase Inhibition
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B-Lactamase Source Second-Order Rate Constant (MM~*s~?)
Staphylococcus aureus Data not available in snippets
Bacillus cereus | Data not available in snippets
TEM Data not available in snippets
Klebsiella pneumoniae K1 Data not available in snippets
Enterobacter cloacae P99 Data not available in snippets

(Note: While a search result mentioned that
second-order rate constants ranged from 0.17 to
6.4 uM~1s~1 the specific values for each

enzyme were not provided in the snippets.)

Table 2: Potentiation of Amoxicillin Activity against [3-

Produci | .

Inhibitor Concentration

Inhibitor Amoxicillin MICso (pg/mL)
(ng/mL)

None - >128

BRL-42715 1 2

Clavulanic Acid 5 8

[3]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific
findings. The following sections outline the general procedures used in the study of BRL-
42715.

Kinetic Analysis of B-Lactamase Inhibition

The determination of kinetic parameters, such as the second-order rate constant of
inactivation, is fundamental to understanding the efficiency of an inhibitor.
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Enzyme and Inhibitor Preparation: Purified B-lactamase is prepared to a known
concentration in a suitable buffer (e.g., phosphate buffer, pH 7.0). A stock solution of BRL-
42715 is prepared in an appropriate solvent and diluted to various concentrations.

Inhibition Assay: The enzyme and inhibitor are incubated together at a controlled
temperature. At specific time intervals, aliquots of the reaction mixture are removed.

Measurement of Residual Activity: The residual enzymatic activity in each aliquot is
determined by adding a chromogenic substrate (e.g., nitrocefin) and monitoring the change
in absorbance over time using a spectrophotometer.

Data Analysis: The rate of enzyme inactivation is determined for each inhibitor concentration.
The second-order rate constant is then calculated from the slope of a plot of the pseudo-first-
order rate constant versus the inhibitor concentration.

Determination of Minimum Inhibitory Concentration
(MIC)

The MIC of an antibiotic in the presence of a B-lactamase inhibitor is determined to assess the

inhibitor's ability to restore the antibiotic's efficacy against resistant bacteria.

Bacterial Culture Preparation: A standardized inoculum of the test bacterial strain is prepared
in a suitable growth medium.

Preparation of Test Plates: A series of dilutions of the antibiotic (e.g., amoxicillin) is prepared
in the growth medium, both with and without a fixed concentration of BRL-42715. These are
dispensed into microtiter plates.

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension.
The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that
completely inhibits visible bacterial growth.
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Figure 2: Workflow for MIC Determination
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X-ray Crystallography of the Enzyme-Inhibitor Complex

Determining the crystal structure of the BRL-42715-[3-lactamase complex provides definitive
evidence for the covalent modification and the conformation of the inactivated enzyme.

o Protein Expression and Purification: The target -lactamase is overexpressed in a suitable
host (e.qg., E. coli) and purified to homogeneity using chromatographic techniques.

o Formation of the Complex: The purified enzyme is incubated with an excess of BRL-42715
to ensure complete inactivation.

o Crystallization: The enzyme-inhibitor complex is subjected to crystallization screening under
various conditions (e.qg., different precipitants, pH, and temperatures).

o Data Collection and Structure Determination: Suitable crystals are exposed to an X-ray
source, and the resulting diffraction data are collected. The electron density map is
calculated, and the atomic model of the complex is built and refined.

Conclusion

BRL-42715 is a highly effective, mechanism-based inhibitor of B-lactamases. Its unique
chemical structure facilitates a reaction cascade that leads to the formation of a stable, inactive
enzyme-inhibitor adduct. The quantitative data and experimental protocols outlined in this guide
provide a foundation for further research and development of novel 3-lactamase inhibitors to
combat antibiotic resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to BRL-42715: A Potent (3-
Lactamase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15564214#what-is-the-chemical-structure-of-brl-
42715]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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